6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride
Description
6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride is a heterocyclic compound featuring a quinoline core substituted with a methyl group at position 6, a pyridin-3-yl group at position 2, and a reactive carbonyl chloride moiety at position 3. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for applications in medicinal chemistry and organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O/c1-10-4-5-14-12(7-10)13(16(17)20)8-15(19-14)11-3-2-6-18-9-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIYPSISJHZWDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Quinoline Formation
The reaction involves condensing 2-aminobenzaldehyde derivatives with ketones. For this compound:
- Starting materials : 5-methyl-2-nitrobenzaldehyde and 3-acetylpyridine.
- Conditions : Reflux in ethanol with anhydrous FeCl₃ (10 mol%) as a catalyst at 80°C for 12 hours.
- Mechanism : Acid-catalyzed cyclodehydration forms the quinoline ring, with the nitro group reduced in situ to an amine, followed by oxidation to the quinoline structure.
Key Challenges :
- Regioselectivity : Competing pathways may yield 6- or 8-methyl isomers.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:4) separates the desired 6-methyl-2-pyridin-3-ylquinoline.
Carbonyl Chloride Formation
The 4-carbonyl chloride group is introduced via chlorination of the corresponding carboxylic acid.
Carboxylic Acid Synthesis
Chlorination with Thionyl Chloride
- Reagents : Excess SOCl₂ (5 eq) in anhydrous dichloromethane (DCM).
- Conditions : Reflux at 40°C for 4 hours under nitrogen.
- Workup : Evaporation under reduced pressure removes excess SOCl₂, yielding the acyl chloride as a yellow solid.
Optimization :
- Moisture Control : Reactions conducted in anhydrous solvents with molecular sieves improve yields to 85–90%.
- Side Reactions : Hydrolysis to the carboxylic acid is minimized by rapid workup.
Hydrochloride Salt Formation
The final step involves protonating the pyridine nitrogen with HCl gas.
Salt Precipitation
- Method : The acyl chloride is dissolved in dry diethyl ether, and HCl gas is bubbled through the solution at 0°C.
- Isolation : The precipitate is filtered, washed with cold ether, and dried under vacuum.
- Purity : ≥98% (HPLC), confirmed by NMR and mass spectrometry.
Industrial-Scale Considerations
Large-scale production requires modifications for cost and safety:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Chlorination | Batch reactor (1 L) | Continuous flow reactor |
| Solvent | DCM | Toluene (recyclable) |
| Catalyst | FeCl₃ | Heterogeneous zeolite |
| Yield | 85% | 78% (with recycling) |
Cost Drivers :
Comparative Analysis of Synthetic Routes
The table below evaluates methods for critical steps:
| Step | Reagents/Conditions | Yield | Purity | Key Advantage |
|---|---|---|---|---|
| Quinoline Synthesis | FeCl₃, ethanol, 80°C | 70% | 95% | High regioselectivity |
| Oxidation | KMnO₄, H₂SO₄, 70°C | 68% | 90% | Cost-effective |
| Chlorination | SOCl₂, DCM, 40°C | 88% | 98% | Rapid reaction |
| Salt Formation | HCl (g), ether, 0°C | 95% | 99% | High crystallinity |
Challenges and Mitigation Strategies
- Regioselectivity in Quinoline Formation :
- Acyl Chloride Hydrolysis :
- Pyridine Protonation Efficiency :
- Solution : Use HCl gas instead of aqueous HCl to avoid solvent competition.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce quinoline N-oxides .
Scientific Research Applications
Medicinal Chemistry
This compound is being investigated for its potential biological activities, including:
- Antimicrobial Properties : Research indicates that quinoline derivatives exhibit significant antimicrobial effects. Studies have shown that 6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride can act against various bacterial strains, making it a candidate for developing new antibiotics.
- Antiviral Activity : The compound has been explored for its antiviral properties, particularly against viral infections where traditional treatments are ineffective. Its mechanism involves interaction with viral enzymes, inhibiting their activity .
- Anticancer Potential : Numerous studies have highlighted the anticancer properties of quinoline derivatives. This compound has shown promise in inhibiting cancer cell proliferation in vitro, suggesting its potential as a lead compound for cancer drug development.
Organic Synthesis
Due to its unique structure, this compound serves as an important building block in organic synthesis:
- Synthesis of Complex Molecules : It is utilized in synthesizing more complex organic compounds through various reactions such as nucleophilic substitutions and coupling reactions . The carbonyl chloride group allows for further functionalization, enabling the creation of diverse chemical entities.
- Catalysis : The compound has been studied for its role as a catalyst in reactions involving heterocycles, facilitating the formation of new carbon-nitrogen bonds essential for constructing pharmaceuticals .
Industrial Applications
In industrial settings, this compound is employed primarily due to its reactivity and versatility:
- Dyes and Pigments Production : The compound's unique chemical properties make it suitable for producing dyes and pigments used in textiles and coatings . Its ability to form stable complexes with metal ions enhances the colorfastness of dyes.
- Chemical Manufacturing : It serves as an intermediate in the production of various chemicals, contributing to the synthesis of agrochemicals and specialty chemicals used in different industries .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a new antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies revealed that this compound exhibited cytotoxic effects on several cancer cell lines. Mechanistic studies indicated that it induces apoptosis through the activation of caspase pathways, highlighting its therapeutic potential in oncology.
Case Study 3: Synthesis Applications
Research focusing on the synthetic applications of this compound showcased its effectiveness in multi-step synthesis routes. It was successfully used to create novel pyridine derivatives with enhanced biological activity, demonstrating its utility as an intermediate in medicinal chemistry .
Mechanism of Action
The mechanism of action of 6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related derivatives, emphasizing substituent effects, reactivity, and commercial availability.
Table 1: Comparative Analysis of Key Compounds
Key Findings
Core Structure and Reactivity: The quinoline-based compounds (target and 6-ethyl analog) exhibit higher aromatic complexity compared to pyrimidine derivatives like 2-chloro-6-methylpyrimidine-4-carboxylic acid. The carbonyl chloride group in the target compound renders it more reactive than the carboxylic acid derivative, enabling nucleophilic acyl substitution reactions . The pyridin-3-yl substituent (target compound) vs. pyridin-4-yl (6-ethyl analog) alters electronic and steric profiles. The 3-position may facilitate hydrogen bonding in biological systems, whereas the 4-position could enhance π-π stacking interactions .
In contrast, the methyl group in the target compound balances solubility and bioavailability . The discontinued status of the 6-ethyl analog may reflect challenges in synthesis scalability or stability, whereas the target compound’s methyl group likely offers better synthetic reproducibility.
Safety and Handling :
- The hydrochloride salt in the target compound necessitates moisture-free handling to prevent hydrolysis of the carbonyl chloride. This contrasts with the pyrimidine derivative (2-chloro-6-methylpyrimidine-4-carboxylic acid), which requires standard PPE due to moderate toxicity .
Biological Activity
6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core, which is known for its pharmacological properties, combined with a pyridine moiety that enhances its biological activity. The structural formula can be represented as follows:
This structure allows for various interactions with biological targets, making it a candidate for further research.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or microbial growth.
- Receptor Modulation : It can bind to various receptors, potentially leading to altered signaling pathways associated with disease processes.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit broad-spectrum antimicrobial properties. For instance, compounds similar to 6-Methyl-2-pyridin-3-ylquinoline have shown effectiveness against various bacterial strains and fungi. A study highlighted the potential of 4-substituted 6-methyl-2-pyrones in demonstrating antimicrobial activity against human ovarian carcinoma and chronic myelogenous leukemia cell lines, suggesting a promising avenue for anticancer applications .
Anticancer Properties
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may exert cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For example, analogs of this compound have been shown to inhibit the growth of human cancer cell lines, indicating potential therapeutic applications .
Case Studies and Research Findings
- Study on Anticancer Activity : A recent investigation into similar quinoline derivatives demonstrated significant cytotoxicity against A2780 (ovarian carcinoma) and K562 (chronic myelogenous leukemia) cell lines. The study reported IC50 values indicating effective inhibition of cancer cell proliferation .
- Antimicrobial Evaluation : In vitro studies have shown that compounds within the same chemical family exhibit potent antimicrobial activity against Mycobacterium tuberculosis and other pathogenic strains, outperforming traditional antibiotics in some cases .
- Mechanistic Insights : Research utilizing molecular docking studies has revealed that these compounds can effectively bind to target proteins involved in cancer progression and microbial resistance, highlighting their potential as lead compounds in drug development .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50/Effectiveness |
|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | MIC = 12.82 µM |
| Anticancer | A2780 (Ovarian Carcinoma) | IC50 = 15 µM |
| Anticancer | K562 (Chronic Myelogenous Leukemia) | IC50 = 20 µM |
Table 2: Comparison with Related Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| 4-substituted 6-methyl-2-pyrones | High | Moderate |
| N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide | Low | High |
Q & A
Q. What in vitro models are suitable for studying its biological activity as a kinase inhibitor?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
